molecular formula C27H46O3 B13957762 Dormatinol CAS No. 50982-38-2

Dormatinol

Cat. No.: B13957762
CAS No.: 50982-38-2
M. Wt: 418.7 g/mol
InChI Key: YDFJGPFMKWECQA-BXTYSGRPSA-N
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Description

Dormatinol is a synthetic compound known for its diverse applications in various scientific fields It is characterized by its unique chemical structure, which allows it to participate in a wide range of chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dormatinol typically involves a multi-step process that includes the formation of intermediate compounds. The initial step often involves the reaction of a precursor compound with a specific reagent under controlled conditions. This is followed by a series of chemical transformations, including oxidation, reduction, and substitution reactions, to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired outcome.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the continuous feeding of raw materials and reagents into the reactor, where the chemical reactions take place. The product is then purified using techniques such as distillation, crystallization, and chromatography to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dormatinol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkyl groups.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation of this compound may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Dormatinol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in manufacturing processes.

Mechanism of Action

The mechanism of action of Dormatinol involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which this compound is used.

Comparison with Similar Compounds

Dormatinol can be compared with other similar compounds based on its chemical structure and reactivity. Some similar compounds include:

This compound stands out due to its unique synthetic accessibility and versatility in various applications, making it a valuable compound in scientific research and industry.

Properties

CAS No.

50982-38-2

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

IUPAC Name

(2S,5S,6S)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-1,5-diol

InChI

InChI=1S/C27H46O3/c1-17(16-28)5-10-25(30)18(2)22-8-9-23-21-7-6-19-15-20(29)11-13-26(19,3)24(21)12-14-27(22,23)4/h6,17-18,20-25,28-30H,5,7-16H2,1-4H3/t17-,18-,20-,21-,22+,23-,24-,25-,26-,27+/m0/s1

InChI Key

YDFJGPFMKWECQA-BXTYSGRPSA-N

Isomeric SMILES

C[C@@H](CC[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)CO

Canonical SMILES

CC(CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)CO

Origin of Product

United States

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